Product packaging for Ethyl isobutyl amine(Cat. No.:CAS No. 13205-60-2)

Ethyl isobutyl amine

Cat. No.: B1604902
CAS No.: 13205-60-2
M. Wt: 101.19 g/mol
InChI Key: FNLUJDLKYOWMMF-UHFFFAOYSA-N
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Description

Significance of Amines in Organic Synthesis and Materials Science

Amines are indispensable building blocks in organic synthesis, serving as key intermediates in the creation of a vast array of molecules, including pharmaceuticals, agrochemicals, and dyes. ijrpr.comamerigoscientific.com Their nucleophilicity and basicity are central to their reactivity, enabling the construction of complex molecular architectures. ijrpr.comsolubilityofthings.com In medicinal chemistry, the amine functional group is a crucial component of many drugs, such as antibiotics and antidepressants. ijrpr.comvedantu.com

The importance of amines extends to materials science, where they are used in the synthesis of polymers, catalysts, and functional materials. ijrpr.com For instance, amines are essential for producing polymers like polyurethanes and for developing materials used in organic electronics and biotechnology. ijrpr.comsolubilityofthings.com Their ability to act as corrosion inhibitors and as additives in lubricants further highlights their industrial relevance.

Role of Secondary Amines as Versatile Building Blocks

Secondary amines, which have two organic substituents attached to the nitrogen atom, are particularly important reagents for forming carbon-nitrogen bonds, a fundamental process in organic and medicinal chemistry. enamine.net They are widely used in the synthesis of compound libraries for drug discovery due to their reliable performance in reactions like amide coupling, arylation, and reductive amination. enamine.net The structure of a secondary amine, with one hydrogen atom on the nitrogen, allows for the preparation of important compounds such as N-nitrosamines and is a feature in certain pharmaceuticals and chemicals used in rubber processing. vedantu.com Their versatility makes them key intermediates for producing a wide range of valuable chemicals. researchgate.net

Historical and Current Perspectives in Amine Research

Historically, the study of amines has been central to the development of organic chemistry. ijrpr.com Early investigations into their structure and reactivity revealed a diverse class of compounds that significantly impacted various scientific fields. solubilityofthings.com Research into amines has led to the development of numerous synthetic methods, including classic reactions like the Hofmann rearrangement and the Curtius rearrangement.

Current research continues to expand on this foundation, with a focus on developing more efficient and environmentally friendly "green" synthetic methods for producing amines. benthamdirect.com There is a growing interest in using bio-sourced amines, particularly for pharmaceutical applications. researchgate.net Modern research also explores the application of amines in advanced materials, sustainable chemistry, and environmental remediation. ijrpr.com Furthermore, ongoing studies investigate the role of biogenic amines in physiological processes and the development of new amine-based therapeutics. benthamdirect.comnih.gov The continuous innovation in the synthesis and application of amines underscores their enduring importance in science and technology. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N B1604902 Ethyl isobutyl amine CAS No. 13205-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUJDLKYOWMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333813
Record name Ethyl isobutyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-60-2
Record name Ethyl isobutyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Isobutyl Amine and Analogous Secondary Amines

Classical Synthetic Routes and Modern Innovations

Traditional methods for synthesizing secondary amines like ethyl isobutyl amine have been refined over the years, leading to more efficient and selective processes.

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a cornerstone for the formation of C-N bonds and a principal method for producing secondary and tertiary amines. stackexchange.com This one-pot reaction typically involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate. jove.comwikipedia.org This intermediate is then reduced in situ to the desired amine. stackexchange.com For the synthesis of this compound, this would involve the reaction of ethylamine (B1201723) with isobutyraldehyde (B47883).

A key advantage of reductive amination is its ability to circumvent the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com The reaction can be carried out under mild and weakly acidic conditions. wikipedia.org

Commonly used reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent frequently used in solvents like tetrahydrofuran (B95107) (THF) or dichloroethane (DCE). stackexchange.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, effective under mildly acidic conditions in what is known as the Borch reaction. jove.com Its selectivity stems from the electron-withdrawing cyano group, which makes the hydride more selective for the protonated imine over the carbonyl starting material. jove.com

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas is also a viable, though sometimes less selective, method. wikipedia.org

The general mechanism proceeds through the formation of a hemiaminal from the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced. wikipedia.orglibretexts.org

Nucleophilic Substitution Approaches in Amine Formation

Nucleophilic substitution offers another classical route to secondary amines. numberanalytics.com This method involves the reaction of a primary amine, acting as a nucleophile due to the lone pair of electrons on the nitrogen atom, with an alkyl halide. libretexts.orgstudymind.co.uk In the synthesis of this compound, this could be achieved by reacting ethylamine with isobutyl halide or isobutylamine (B53898) with an ethyl halide.

However, a significant drawback of this method is the potential for multiple substitutions. libretexts.orgchemguide.co.uk The newly formed secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This often results in a mixture of products that require separation. physicsandmathstutor.com To favor the formation of the secondary amine, reaction conditions such as the ratio of reactants must be carefully controlled. Using a large excess of the primary amine can help to minimize further alkylation. chemguide.co.uk

Transition Metal-Catalyzed Syntheses of Amines

Transition metal catalysis has revolutionized the synthesis of amines, offering highly efficient and selective methods for C-N bond formation. libretexts.orgacs.orgineosopen.org These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Exploration of Homogeneous and Heterogeneous Catalysts in Amine Synthesis

Both homogeneous and heterogeneous catalysts are employed in amine synthesis, each with distinct advantages. rsc.org

Homogeneous Catalysts: These are soluble in the reaction medium, leading to high activity and selectivity due to well-defined active sites. chinesechemsoc.org Palladium-based catalysts are particularly prominent in C-N cross-coupling reactions like the Buchwald-Hartwig amination. libretexts.orgnumberanalytics.com This reaction involves the coupling of an amine with an aryl or alkyl halide (or pseudohalide) in the presence of a palladium catalyst and a base. numberanalytics.com Other metals like nickel, copper, and iridium have also been developed for similar transformations. acs.orgprinceton.edunih.gov While highly effective, a major challenge with homogeneous catalysts is their separation from the product mixture, which can be costly and lead to product contamination. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid or gas phase reaction. nih.gov This facilitates easy separation and recycling, making them more environmentally friendly and cost-effective for industrial processes. researchgate.net Nickel-based heterogeneous catalysts, for instance, have been used for the direct synthesis of primary amines from alcohols and ammonia (B1221849). researchgate.net Supported metal nanoparticles, such as nickel on alumina (B75360) (Ni/Al₂O₃), have shown promise in these reactions. researchgate.net While offering practical advantages, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to less uniform active sites. chinesechemsoc.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Amine Synthesis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst State Soluble in reaction medium chinesechemsoc.org In a different phase from reactants nih.gov
Activity/Selectivity Generally high due to uniform active sites chinesechemsoc.org Can be lower due to non-uniform sites chinesechemsoc.org
Catalyst Separation Difficult, may require complex purification researchgate.net Easy, by filtration or centrifugation researchgate.net
Recyclability Often poor researchgate.net Generally good researchgate.net
Examples Pd-complexes (Buchwald-Hartwig), Rh-complexes libretexts.orgrsc.org Ni/Al₂O₃, Pd/C, Ru/C wikipedia.orgresearchgate.net

Ligand Design and Catalyst Optimization for Amine Synthesis

In transition metal-catalyzed amination, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. numberanalytics.com The design and optimization of ligands are therefore critical for improving catalyst performance. numberanalytics.com

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine-based ligands (e.g., BrettPhos, Josiphos) are commonly employed. libretexts.org These ligands facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to the formation of the C-N bond. libretexts.orgnih.gov The choice of ligand can be tailored to specific substrates; for example, Brettphos shows good selectivity for primary amines. libretexts.org

Recent research has focused on developing new ligand frameworks to expand the scope of amination reactions. This includes the design of anionic ligands for copper-catalyzed aminations that can proceed at room temperature. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to guide ligand design by predicting their electronic and steric effects on the catalyst's performance. chemrxiv.org The goal is to create more active, selective, and robust catalysts that can operate under milder conditions with a broader range of substrates. princeton.edunih.gov

Green Chemistry and Sustainable Synthetic Strategies for Amines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amines, aiming to reduce environmental impact and improve sustainability. numberanalytics.comacs.org

Key aspects of green chemistry in amine synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reductive amination is generally considered atom-economical. acs.org

Use of Catalysis: Catalytic reactions are preferred over stoichiometric reagents because they reduce waste and often operate under milder conditions. wikipedia.orgucl.ac.uk This includes both transition metal catalysis and biocatalysis.

Safer Solvents and Reagents: The use of hazardous solvents and reagents is minimized. This has led to research into solvent-free reactions or the use of more environmentally benign solvents like water or ethanol. ineosopen.orgresearchgate.net

Renewable Feedstocks: There is growing interest in using starting materials derived from renewable resources. For example, isobutylamine can be produced via the fermentation of a recombinant microorganism. google.com

Biocatalysis represents a significant advancement in sustainable amine synthesis. numberanalytics.com Enzymes like transaminases and imine reductases can produce amines with high selectivity, often with excellent enantioselectivity for chiral amines, under mild aqueous conditions. numberanalytics.com

Catalytic transfer hydrogenation is another green approach that uses safer hydrogen donors, such as formic acid or isopropanol, in place of high-pressure hydrogen gas, enhancing the safety of the reduction step in processes like reductive amination.

The development of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, further contributes to the greenness of a process by reducing solvent use, purification steps, and waste generation. wikipedia.orgacs.org

Bio-Inspired Amination Processes

Bio-inspired and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity and mild reaction conditions. diva-portal.org These approaches often draw inspiration from natural enzymatic processes to achieve efficient amination. rhhz.net

Reductive aminases (RedAms) have emerged as highly effective biocatalysts for synthesizing chiral secondary amines. d-nb.info These enzymes facilitate the coupling of a primary amine with a ketone or aldehyde. d-nb.info For the synthesis of this compound, this would typically involve the reductive amination of 2-butanone (B6335102) with isobutylamine or isobutyraldehyde with ethylamine. Engineered RedAms have expanded the scope of these reactions to include the coupling of cyclic secondary amines with various carbonyl partners, demonstrating the versatility of this biocatalytic approach. d-nb.info Researchers have developed biocatalytic cascades that combine different enzymes, such as ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms), to convert α,β-unsaturated ketones into secondary and tertiary amines with multiple stereocenters in high purity. nih.govresearchgate.net

Another bio-inspired approach utilizes quinone catalysts, which mimic the function of quinone cofactors found in copper amine oxidases. rhhz.net While naturally occurring quinoproteins typically react only with primary amines, synthetic quinone catalysts have been developed that can effectively oxidize secondary and even tertiary amines under mild, aerobic conditions. rhhz.net

Furthermore, two-step, one-pot biocatalytic systems have been designed for the N-allylation of secondary amines using renewable starting materials like cinnamic acids. nih.gov This process involves an initial reduction of a carboxylate to an aldehyde, followed by a RedAm-catalyzed reductive amination to yield the target allylic amine, preserving the C=C double bond. nih.gov

The table below summarizes examples of biocatalytic systems used in the synthesis of various amines.

Table 1: Examples of Bio-Inspired Amination Processes
Enzyme/Catalyst System Reactants Product Type Key Features Citations
Reductive Aminases (RedAms) Ketones/Aldehydes + Primary/Secondary Amines Chiral Secondary & Tertiary Amines High stereocontrol; can be used in dynamic kinetic resolutions. d-nb.info
Ene-Reductase (ERed) + Imine Reductase (IRed) Cascade α,β-Unsaturated Ketones + Amine Donors Primary, Secondary, & Tertiary Amines Produces amines with two stereocenters in high purity. nih.govresearchgate.net
Quinone Catalysts Secondary & Tertiary Amines Imines (Amine Oxidation) Bio-inspired C-H functionalization under mild, aerobic conditions. rhhz.net
Carboxylic Acid Reductase + Reductive Aminase (pIR23) Cinnamic Acids + Secondary Amines Tertiary Allylic Amines One-pot system using renewable starting materials; selective for C=N reduction. nih.gov

Utilization of Renewable Starting Materials in Amine Production

The shift towards sustainable chemistry has spurred research into using renewable feedstocks for chemical production. Isobutylamine, a key precursor for this compound, can be produced through the fermentation of a recombinant microorganism that expresses L-valine decarboxylase. google.comgoogle.com This bioprocess starts from an inexpensive carbon source like sugar. google.com Another route involves the manufacturing of isobutylamine from isobutanol and ammonia, with isobutanol itself being accessible from renewable resources. chemicalbook.com

Glycerol (B35011), a major byproduct of biodiesel production, is another versatile renewable feedstock. rsc.org Catalytic amination of glycerol using a Ruthenium-on-carbon (Ru/C) catalyst and ammonia can produce various alkyl amines, including isopropylamine (B41738) and ethylamine. rsc.org This highlights the potential for converting biomass-derived polyols into valuable amine products.

The direct amination of bio-based alcohols is a key strategy under the "hydrogen borrowing" catalysis paradigm. mdpi.com For instance, furfuryl alcohol and 1-(2-furyl)ethanol, both derivable from biomass, can be aminated using primary amines or ammonia to yield the corresponding secondary or primary amines, respectively. mdpi.com Similarly, biomass-derivable cinnamic acids can be used as allylating agents in the biocatalytic synthesis of allylic amines. nih.gov

Solvent-Free and Catalyst-Free Methodologies for Amine Synthesis

To enhance the environmental profile of chemical processes, methodologies that eliminate solvents and catalysts are highly desirable.

A notable approach is the catalyst- and solvent-free reductive amination of aldehydes and primary amines using pinacolborane (HBpin). rsc.org This one-pot protocol operates efficiently at room temperature and is compatible with a wide array of substrates. rsc.org Another established catalyst-free method involves the reductive alkylation of primary and secondary amines using sodium borohydride (B1222165) (NaBH₄) in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.orgthieme-connect.com While this method uses a solvent, TFE's unique properties accelerate the reaction, and it can be recovered and reused, aligning with green chemistry principles. organic-chemistry.orgthieme-connect.com This procedure has been shown to produce high yields (88-96%) for a broad range of compounds under mild conditions. organic-chemistry.org

Mechanochemistry, specifically ball milling, offers a powerful solvent-free alternative for amine synthesis. mostwiedzy.plnih.gov A rapid and efficient N-methylation of secondary amines was achieved using a vibrational ball mill, producing tertiary amines in high yields (78-95%) within 20 minutes. mostwiedzy.plnih.gov This technique uses a liquid-assisted grinding approach with formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent. nih.gov Solvent-free synthesis of various amides has also been accomplished under microwave irradiation, significantly shortening reaction times compared to conventional heating. mdpi.org

Table 2: Comparison of Solvent-Free and Catalyst-Free Amine Synthesis Methods

Method Reagents Conditions Key Advantages Citations
Reductive Amination Aldehydes, Primary Amines, HBpin Room Temperature, One-Pot Catalyst-free, solvent-free, wide substrate scope. rsc.org
Reductive Alkylation Amines, Aldehydes/Ketones, NaBH₄ 2,2,2-Trifluoroethanol (TFE) Catalyst-free, mild conditions, high yields, reusable solvent. organic-chemistry.orgthieme-connect.com
Mechanochemical Synthesis Secondary Amines, Formalin, Sodium Triacetoxyborohydride Vibrational Ball Mill (30 Hz, 20 min) Solvent-free, rapid reaction, high yields. mostwiedzy.plnih.gov
Microwave-Assisted Synthesis Esters, Amines, t-BuOK Microwave Irradiation (2-3 min) Solvent-free, extremely short reaction times. mdpi.org

Ammonia Surrogates in Primary and Secondary Amine Synthesis

The direct alkylation of ammonia or primary amines to produce secondary amines is often hampered by overalkylation, where the secondary amine product, being more nucleophilic than the starting material, reacts further to form tertiary amines. researchgate.net To circumvent this, ammonia surrogates have been developed.

N-aminopyridinium salts have been successfully introduced as effective ammonia surrogates for the selective synthesis of secondary amines. acs.orgchemrxiv.orgacs.org This methodology involves a self-limiting alkylation process. acs.orgchemrxiv.org In a one-pot protocol, an N-aminopyridinium salt undergoes N-arylation, followed by N-alkylation and subsequent in situ depyridylation to yield the desired secondary aryl-alkyl amine. researchgate.netchemrxiv.org The key to this method's selectivity is that the alkylation proceeds through a transient and highly nucleophilic pyridinium (B92312) ylide intermediate. acs.org After monoalkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. acs.org

This process has been demonstrated to be effective with a range of alkyl halides. For example, using a copper-catalyzed Chan-Lam coupling, N-arylaminopyridinium intermediates can be formed, which then react with primary and secondary alkyl iodides in the presence of a base like cesium carbonate (Cs₂CO₃) to give the final secondary amines in moderate to good yields (42-98%). thieme-connect.com The reaction conditions tolerate various functional groups, including amides, cyano groups, and protected alcohols. thieme-connect.com

C-H Functionalization Strategies for Amine Synthesis

Direct C-H functionalization represents a powerful and atom-economical strategy for synthesizing complex molecules by transforming ubiquitous C-H bonds into new chemical bonds. cam.ac.uk This approach can simplify the synthesis of aliphatic secondary amines. cam.ac.uk

One strategy involves the palladium-catalyzed C-H activation of aliphatic amines. cam.ac.uk This process proceeds through a four-membered-ring cyclopalladation pathway, enabling the selective transformation of a methyl group adjacent to an unprotected secondary amine into versatile nitrogen heterocycles like aziridines and β-lactams. cam.ac.uk Such transformations suggest a broader platform for C-H functionalization in amine synthesis. cam.ac.uk

A significant challenge in C-H functionalization is the incompatibility of many methods with unprotected N-H bonds present in primary and secondary amines. nih.govsci-hub.se To address this, a protecting-group-free approach for the α-functionalization of cyclic secondary amines has been developed. nih.govsci-hub.se This operationally simple, one-pot procedure involves an intermolecular hydride transfer from a lithiated amine to a carbonyl compound (a sacrificial hydride acceptor). nih.gov This generates a cyclic imine intermediate, which is then captured by an organolithium nucleophile to furnish the α-functionalized amine. nih.govsci-hub.se This method is regioselective and stereospecific and avoids the use of transition metals. nih.gov While many C-H functionalization methods are limited to tertiary or N-protected amines, this development provides a direct route to functionalize secondary amines. sci-hub.seresearchgate.net

Reaction Mechanisms and Reactivity of Ethyl Isobutyl Amine

Fundamental Reactivity Profiles of Secondary Amines

Secondary amines, such as ethyl isobutyl amine, are characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. The nitrogen atom possesses a lone pair of electrons, which is central to its chemical reactivity.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as both a nucleophile and a base. ontosight.ai

Nucleophilicity: As a nucleophile, the amine can donate its electron pair to an electron-deficient carbon atom, forming a new carbon-nitrogen bond. This reactivity is fundamental to reactions like the alkylation of amines. masterorganicchemistry.com However, the direct alkylation of secondary amines with alkyl halides can be difficult to control, often leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the product amine. masterorganicchemistry.com A more controlled method for adding alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, followed by reduction. masterorganicchemistry.com The nucleophilicity of amines is influenced by steric hindrance; bulkier amines are generally less nucleophilic. masterorganicchemistry.com

Basicity: As a Brønsted-Lowry base, this compound can accept a proton from an acid. The basicity of amines is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for bonding with a proton. chemistrysteps.comalgoreducation.com Consequently, secondary amines like this compound are generally more basic than primary amines and ammonia (B1221849). chemistrysteps.com The strength of an amine as a base is often quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. chemistrysteps.com

The balance between nucleophilicity and basicity is a key factor in the reaction outcomes of amines. While stronger basicity often correlates with stronger nucleophilicity, steric effects can significantly reduce nucleophilic reactivity without having a major impact on basicity. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom of this compound also enables it to act as a ligand in coordination chemistry, forming complexes with metal ions. The amine can donate its electron pair to a vacant orbital of a metal center, forming a coordinate covalent bond. smolecule.com The steric bulk of the ethyl and isobutyl groups can influence the coordination geometry and the stability of the resulting metal complex. smolecule.com This property is utilized in the synthesis of various metal catalysts and materials. For instance, amine-derived ligands are crucial in creating specific coordination environments around a metal, which can influence the metal's electronic properties and reactivity in catalytic processes. smolecule.comscilit.com

Oxidation Reactions and Pathways of this compound

The oxidation of secondary amines like this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. rsc.orgoup.com

The oxidation of a secondary amine can initially form a hydroxylamine (B1172632), which can be further oxidized. oup.com In the case of tertiary amines, oxidation with reagents like hydrogen peroxide or peroxy acids readily yields amine N-oxides. thieme-connect.degoogle.com These N-oxides are highly polar compounds with a dative bond between the nitrogen and oxygen atoms. thieme-connect.de While the direct oxidation of secondary amines to N-oxides is less common, the intermediate hydroxylamine can undergo further reactions.

The Cope reaction is a notable transformation involving amine oxides. It is an elimination reaction where a tertiary amine oxide is heated to produce an alkene and a hydroxylamine. google.com

Further oxidation of secondary amines can lead to the formation of nitrones. oup.com The oxidation of primary amines can yield oximes and nitro compounds. oup.comorganic-chemistry.org For example, primary amines can be oxidized to oximes using reagents like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of primary amines to nitro compounds can be achieved using various oxidizing agents, though over-oxidation can be an issue. organic-chemistry.orgmdpi.com The mechanism often involves the initial formation of a hydroxylamine, which is then oxidized to a nitroso compound and subsequently to a nitro compound. mdpi.com

Research has shown that primary and secondary amines can be oxidized to aldehydes and ketones using PhI(OAc)₂ in the presence of TEMPO. rsc.org Specifically, the oxidation of secondary amines can yield aldehydes. rsc.org In some cases, the oxidation of primary amines can lead to oximes, nitroso dimers, and azoxy compounds. oup.com

Reduction Reactions and Derivative Formation

The reactivity of this compound allows for the formation of various derivatives. As mentioned, reductive amination is a key method for synthesizing more substituted amines in a controlled manner. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

The reduction of derivatives formed from amines is also a significant area of study. For example, nitriles, which can be conceptually related to amine chemistry, can be reduced by reagents like diisobutylaluminium hydride (DIBAL-H) to form imines, which are then hydrolyzed to aldehydes. masterorganicchemistry.com This contrasts with stronger reducing agents like lithium aluminum hydride (LiAlH₄), which reduce nitriles all the way to primary amines. masterorganicchemistry.com

Nucleophilic Substitution Mechanisms Involving Amine Groups

Nucleophilic substitution reactions are fundamental in organic chemistry, where a nucleophile, an electron-rich species, attacks an electrophilic center, displacing a leaving group. Amines, including this compound, can act as nucleophiles due to the lone pair of electrons on the nitrogen atom.

The primary mechanism for the reaction of a secondary amine like this compound with a primary or secondary halogenoalkane is the bimolecular nucleophilic substitution (S(_N)2) reaction. dalalinstitute.com This process involves a single, concerted step where the amine's nucleophilic nitrogen attacks the electrophilic carbon of the halogenoalkane from the backside, relative to the leaving group. dalalinstitute.commasterorganicchemistry.com This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, proceeding through a five-coordinate transition state. dalalinstitute.com The reaction results in an inversion of the stereochemical configuration at the carbon center if it is chiral. dalalinstitute.com

The initial product of this S(_N)2 reaction is a trialkylammonium salt. For this reaction to proceed to the neutral tertiary amine product, a base is required to deprotonate the ammonium ion. In many cases, an excess of the amine starting material can serve as the base. chemguide.co.uk

Detailed mechanistic studies of nucleophilic substitution reactions involving amines have elucidated the key factors governing their reactivity. The S(_N)2 mechanism is characterized by a second-order rate law, meaning the reaction rate is dependent on the concentrations of both the amine and the alkyl halide. masterorganicchemistry.combits-pilani.ac.in

Kinetic studies have provided substantial evidence for the concerted nature of the S(_N)2 reaction. For instance, investigations into the alkylation of various amines have shown a clear dependence on the steric bulk of both the nucleophile and the electrophile. askthenerd.com Furthermore, studies on the reaction of amines with alcohols, catalyzed by transition metal complexes, have revealed intricate mechanistic pathways. In some cases, the reaction proceeds via a hydrogen-transfer mechanism, where the alcohol is first oxidized to an aldehyde or ketone, which then forms an imine or enamine with the amine. Subsequent reduction of this intermediate yields the alkylated amine. researchgate.net Mechanistic investigations using kinetic isotope effects and computational methods have been instrumental in mapping out these complex reaction coordinates. acs.org

Research on the aminolysis of activated vinylic systems, such as α-isobutyl-α-(methylthio)methylene Meldrum's acid, has proposed a multi-step mechanism. researchgate.netcdnsciencepub.com This involves the initial rate-limiting nucleophilic attack of the amine to form a tetrahedral intermediate, followed by fast acid-base equilibria and subsequent expulsion of the leaving group. cdnsciencepub.com

The reactivity of amines as nucleophiles is significantly influenced by both steric and electronic factors.

Electronic Factors: The nucleophilicity of an amine is directly related to the availability of its lone pair of electrons. Electron-donating groups attached to the nitrogen atom increase the electron density, making the amine a stronger nucleophile. Conversely, electron-withdrawing groups decrease nucleophilicity. Generally, for a series of amines with similar steric properties, nucleophilicity correlates with basicity. masterorganicchemistry.com

Steric Factors: Steric hindrance plays a crucial role in the reactivity of amines, particularly in S(_N)2 reactions which are highly sensitive to the size of the nucleophile and the substrate. askthenerd.commasterorganicchemistry.com As the size of the alkyl groups on the amine increases, the nitrogen's lone pair becomes more sterically encumbered, making it more difficult to approach the electrophilic carbon of the substrate. masterorganicchemistry.comcdnsciencepub.com For this compound, the presence of both an ethyl and an isobutyl group creates a moderate level of steric hindrance compared to simpler secondary amines. This steric bulk can reduce its reactivity towards sterically demanding electrophiles. masterorganicchemistry.com The order of reactivity for alkyl halides in S(_N)2 reactions is methyl > primary > secondary >> tertiary, a direct consequence of increasing steric hindrance around the reaction center. masterorganicchemistry.combits-pilani.ac.in

The interplay between electronic and steric effects can be complex. For example, while tertiary amines are generally more basic than secondary amines due to the electron-donating effect of the additional alkyl group, they can be less nucleophilic if they are sterically hindered. masterorganicchemistry.compsu.edu

Table 1: Factors Influencing Amine Nucleophilicity in Substitution Reactions

Factor Effect on Nucleophilicity Rationale
Electronic Effects
Electron-donating groups on N Increase Increases electron density on nitrogen, making the lone pair more available for attack. masterorganicchemistry.com
Electron-withdrawing groups on N Decrease Decreases electron density on nitrogen, making the lone pair less available. libretexts.org
Steric Effects
Increasing size of alkyl groups on N Decrease Hinders the approach of the nucleophilic nitrogen to the electrophilic center. askthenerd.commasterorganicchemistry.com
Increasing steric bulk on the electrophile Decrease Blocks the backside attack required for the S(N)2 mechanism.[ masterorganicchemistry.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIfqP5VRupya-5qXLZsN61ZKgUc3otUIkoihpordY6noSmwdBNtuXX-supcW0hzUCbFszAryBf9wq99T1i6o3L5Dc9fuT_CoUpjhXV4WeNeDIITjEBUUsUryM2pbvl_OjJf-HG4fTaUc61VY38lCcZCDE-VGkCwToO5GROUk%3D)] bits-pilani.ac.in
Solvent Effects
Polar aprotic solvents Increase Solvate the cation but not the nucleophile, leaving the nucleophile more reactive.
Polar protic solvents Decrease Solvate the amine nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity. bits-pilani.ac.in

Carbon-Nitrogen Bond Cleavage Reactions in Amine Systems

The cleavage of carbon-nitrogen (C-N) bonds in amines is a significant transformation in both synthetic organic chemistry and biological systems. nih.gov Due to the high dissociation energy of the C-N bond, this cleavage often requires specific reagents or catalytic activation. nih.gov

One common strategy to facilitate C-N bond cleavage is to convert the amine into a better leaving group, such as a quaternary ammonium salt. aimspress.com These salts can then undergo substitution or elimination reactions.

N-dealkylation is the process of removing an alkyl group from an amine. nih.gov This is a crucial reaction for the synthesis of various fine chemicals and pharmaceuticals and is also a key metabolic pathway for many nitrogen-containing drugs. nih.govmdpi.com

Chemical N-Dealkylation: Several chemical methods exist for the N-dealkylation of amines. The von Braun reaction, for example, involves treating a tertiary amine with cyanogen (B1215507) bromide, leading to the formation of a cyanamide (B42294) and an alkyl bromide. nih.govresearchgate.net Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.gov Another common method involves the use of chloroformates, such as ethyl chloroformate or phenyl chloroformate. The tertiary amine reacts with the chloroformate to form a carbamate, which can then be cleaved under vigorous hydrolytic conditions to give the secondary amine. nih.govresearchgate.net

Catalytic N-Dealkylation: Transition-metal catalyzed methods have also been developed for N-dealkylation. For instance, palladium catalysts have been used for the hydrolytic cleavage of C-N bonds in tertiary amines. nih.gov The proposed mechanism often involves the oxidative addition of the C-N bond to the metal center. The ease of C-N bond cleavage can depend on the nature of the alkyl group, with the order often being methine > methylene (B1212753) > methyl. nih.gov

Biochemical N-Dealkylation: In biological systems, N-dealkylation is frequently catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comencyclopedia.pubsemanticscholar.org The mechanism involves the oxidation of the α-carbon of the alkyl group attached to the nitrogen. encyclopedia.pubsemanticscholar.org This generates an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the dealkylated amine and a corresponding aldehyde or ketone. mdpi.comencyclopedia.pubsemanticscholar.org For this compound, enzymatic de-ethylation would produce isobutylamine (B53898) and acetaldehyde, while de-isobutylation would yield ethylamine (B1201723) and isobutyraldehyde (B47883). The relative susceptibility of different alkyl groups to this metabolic cleavage depends on factors like steric accessibility and the stability of the resulting radical intermediate. Generally, smaller alkyl groups like methyl and ethyl are more readily cleaved than bulkier groups. mdpi.comencyclopedia.pub

For example, certain annulation strategies for synthesizing aza-heterocycles involve the reaction of amines with other functional groups, driven by catalysts that facilitate sequential bond-forming events. acs.org In some instances, a C-N bond might be transiently formed and then cleaved as part of a rearrangement or elimination step leading to the final ring system. The specific mechanisms are highly dependent on the substrates, catalysts, and reaction conditions employed. chim.itchinesechemsoc.org Recent research has also explored the selective insertion of nitrogen into C-C bonds of aryl alkanes, a process that involves C-C bond cleavage and C-N bond formation, often proceeding through carbocation or imine intermediates. nih.gov

Iminium Ion Formation and Reactivity

Secondary amines like this compound can react with aldehydes and ketones to form iminium ions. acs.orgunl.pt Unlike primary amines which form neutral imines, the reaction of a secondary amine with a carbonyl compound results in a positively charged species where the nitrogen atom is part of a double bond (C=NR(_2)). acs.orglibretexts.org

The formation of an iminium ion is a reversible process that typically occurs under acidic conditions. libretexts.orgmasterorganicchemistry.com The mechanism involves several steps:

Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming the C=N double bond and resulting in the positively charged iminium ion. libretexts.org

Iminium ions are highly electrophilic and are key intermediates in many organic reactions. acs.orgunl.pt Their increased electrophilicity compared to the starting carbonyl compound makes them susceptible to attack by a wide range of nucleophiles. acs.org This activation strategy is central to iminium catalysis, a powerful tool in modern organic synthesis. acs.orgunl.pt For example, the reduction of iminium ions with hydride reagents like sodium cyanoborohydride is a common method for reductive amination, allowing for the controlled formation of C-N bonds. masterorganicchemistry.com

Computational Analysis of Iminium Ion Pathways

Iminium ions are crucial intermediates in numerous organic reactions, formed by the reaction of a secondary amine with a carbonyl compound like an aldehyde or ketone. taylorandfrancis.com Computational studies, particularly using density functional theory (DFT), have provided significant insights into the formation and reactivity of these ions. capes.gov.brrsc.org Although specific computational data for this compound is not prevalent, the general principles derived from studies on other secondary amines are directly applicable.

The formation of an iminium ion from a secondary amine and a carbonyl compound in acidic conditions generally proceeds through the nucleophilic attack of the amine on the carbonyl carbon. psu.edu This is followed by proton transfer and dehydration to yield the C=N+ double bond characteristic of the iminium ion. taylorandfrancis.compsu.edu

DFT calculations have been employed to explore the energy profiles of these reaction pathways. capes.gov.brrsc.org Key findings from these computational analyses include:

Rate-Determining Step : The formation of the iminium ion itself can be the rate-determining step in a larger catalytic cycle, such as in iminium-catalyzed Diels-Alder reactions. capes.gov.brrsc.org

Activation Barriers : The energy barriers for iminium ion formation are influenced by the structure of the amine. The presence of heteroatoms (like N or O) at the α-position relative to the reacting nitrogen can lower the activation energy. capes.gov.brpsu.edu Similarly, electron-withdrawing groups in the β-position can also reduce energy barriers. capes.gov.brpsu.edu

Catalyst Properties : The proton affinity of the secondary amine is a key determinant of its effectiveness as a catalyst in iminium ion catalysis. The relative ease of protonation and deprotonation of the amine is crucial for the catalytic cycle. capes.gov.brrsc.org

Electron density analysis is a powerful tool used in these studies to examine intermolecular interactions at various stages of the reaction, including transition states. capes.gov.brrsc.org

Role in Alkylation and Functionalization Reactions

As a typical secondary amine, this compound readily undergoes alkylation and other functionalization reactions at the nitrogen atom.

Alkylation: The reaction of this compound with an alkyl halide is a classic example of nucleophilic substitution, specifically an S_N2 reaction. lkouniv.ac.in The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. masterorganicchemistry.com

The initial product of this reaction is a trialkylammonium salt. In the presence of a base (which can be another molecule of the this compound), this salt is deprotonated to yield a neutral tertiary amine. mnstate.edulibretexts.org

Step 1: Nucleophilic Attack (S_N2) (CH₃CH₂)NH(CH₂CH(CH₃)₂) + R-X → [(CH₃CH₂)N⁺H(R)(CH₂CH(CH₃)₂)]X⁻ (this compound + Alkyl halide → Tertiary ammonium halide salt)

Step 2: Deprotonation [(CH₃CH₂)N⁺H(R)(CH₂CH(CH₃)₂)]X⁻ + (CH₃CH₂)NH(CH₂CH(CH₃)₂) ⇌ (CH₃CH₂)(R)N(CH₂CH(CH₃)₂) + [(CH₃CH₂)N⁺H₂(CH₂CH(CH₃)₂)]X⁻ (Tertiary ammonium salt + this compound ⇌ Tertiary amine + Ethyl isobutyl ammonium salt)

A significant challenge in the alkylation of primary and secondary amines is over-alkylation . rsc.org The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. mnstate.edulibretexts.org This process often results in a mixture of products. libretexts.org To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the starting amine. mnstate.edu

Functionalization: Beyond simple alkylation, this compound can be used in various functionalization reactions. For instance, it can be a substrate in transition-metal-catalyzed reactions for C-N bond formation. rsc.org It can also participate in reactions that functionalize the α-C-H bond. A combination of photoredox, nickel, and hydrogen-atom transfer (HAT) catalysis can achieve selective alkylation at the α-position of amines. princeton.edu In this process, an electrophilic radical selectively abstracts the most hydridic C-H bond (α to the nitrogen) to form a carbon-centered radical, which then couples with an alkyl halide. princeton.edu

Radical-Mediated Transformations and Deamination Processes

Modern synthetic methods have increasingly utilized radical intermediates, offering reaction pathways that are complementary to traditional ionic chemistry. cam.ac.uk Amines can be precursors to nitrogen-centered or α-amino radicals, leading to novel transformations.

Electron Donor-Acceptor (EDA) Complex-Triggered Radical Deamination

Electron Donor-Acceptor (EDA) complexes provide a powerful, often photocatalytic, method for generating radical intermediates. researchgate.netcolab.ws An EDA complex is a molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Upon irradiation with light, typically visible light, a single electron transfer (SET) can occur from the donor to the acceptor, creating a radical-cation of the donor and a radical-anion of the acceptor. nih.govsioc-journal.cn

Amines, including secondary amines like this compound, are excellent electron donors for forming EDA complexes. colab.wssioc-journal.cn While direct radical deamination of an unactivated secondary amine via an EDA complex is challenging, the principle can be applied by first converting the amine into a derivative with a better leaving group.

A prominent example involves the use of Katritzky salts (N-pyridinium salts), which can be prepared from primary amines. The general strategy applicable to secondary amines would involve a similar activation step. The process for deamination via an EDA complex can be outlined as follows:

Activation : The amine is converted into a derivative (e.g., an N-photolabile or electrochemically active group) that is more susceptible to C-N bond cleavage.

EDA Complex Formation : This activated amine derivative acts as the donor and forms an EDA complex with a suitable electron acceptor. uchicago.edu

Photoinduced Electron Transfer (PET) : Upon irradiation, the EDA complex undergoes SET, generating a radical cation from the amine derivative. colab.wsuchicago.edu

Radical Fragmentation : The resulting radical intermediate undergoes fragmentation, cleaving the C-N bond to release an alkyl radical and the leaving group.

Product Formation : The alkyl radical is then trapped by a suitable reagent to form the final product.

This strategy has been successfully applied in deaminative borylation and other functionalizations. uchicago.edu Mechanistic studies, including UV-vis spectroscopy, have confirmed the formation of EDA complexes in these reactions. uchicago.edu The generation of α-amino radicals from amines through EDA complex formation allows for a wide range of C-C bond-forming reactions. colab.ws

Computational Chemistry Investigations of Ethyl Isobutyl Amine

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and energetics of chemical compounds. By approximating the complex many-electron problem to one involving electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying systems like ethyl isobutyl amine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses multiple rotatable bonds, this process is extended to a conformational analysis to identify all stable conformers and their relative energies. ufba.brfqs.pl

The conformational landscape of amines is influenced by the rotation around carbon-carbon and carbon-nitrogen single bonds. researchgate.net In the case of this compound, rotations around the C-N bond and the various C-C bonds within the ethyl and isobutyl groups lead to several possible conformers. Computational methods, such as molecular mechanics followed by full optimization using DFT, are employed to explore the potential energy surface. doi.org This involves systematically rotating specific dihedral angles and optimizing the geometry at each step to locate energy minima, which represent stable conformers. fqs.pldoi.org The relative energies of these conformers are then calculated to determine the most stable structures and their populations at a given temperature.

For analogous small amines, studies have shown that different computational methods, like B3LYP and MP2 with various basis sets, can predict the relative stabilities of conformers with reasonable accuracy. researchgate.net For instance, in alkyl-substituted ureas, the anti conformations are generally found to be more stable than the syn conformations. researchgate.net The energy barriers to rotation around these bonds can also be calculated, providing insight into the flexibility of the molecule. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.2
Eclipsed4.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. solubilityofthings.com A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. solubilityofthings.com

For reactions involving amines, such as nucleophilic substitution or elimination, DFT can model the bond-breaking and bond-forming processes. For example, in an SN2 reaction, the backside attack of the nucleophile and the departure of the leaving group occur in a concerted fashion, passing through a trigonal bipyramidal transition state. masterorganicchemistry.com DFT can calculate the geometry and energy of this transition state, providing a detailed picture of the reaction pathway. masterorganicchemistry.comacs.org

The inclusion of solvent effects, often through implicit solvation models, is important for accurately modeling reaction pathways, especially when charged species or significant charge separation is involved. acs.org For complex reactions, multiple pathways may exist, and DFT calculations can help determine the most favorable route by comparing the activation energies of the competing pathways. acs.org

Prediction of Activation Energies and Proton Affinities

A key outcome of reaction pathway analysis is the prediction of the activation energy (Ea), which is the energy difference between the reactants and the transition state. solubilityofthings.com This value is critical for understanding reaction rates. DFT methods, such as B3LYP and M06-2X, have been used to calculate activation energies for various reactions involving amines. researchgate.netacs.orgnih.gov For example, in the reaction of amines with epoxides, DFT calculations have shown how factors like hydrogen bonding can influence the activation barrier. acs.orgnih.gov

Proton affinity (PA) is another important energetic property that can be accurately predicted by DFT. It is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. ustc.edu.cn High-level computational methods, such as G3(MP2)B3 and G3B3, have been shown to provide proton affinities for amines that are in good agreement with experimental values. pnas.orgpnas.org The proton affinity is a measure of the intrinsic basicity of a molecule in the gas phase. researchgate.net For amines, the proton affinity generally increases with the size of the alkyl substituents and the ring size in cyclic amines. pnas.orgpnas.org

Table 2: Calculated Proton Affinities of Selected Amines

AmineCalculated Proton Affinity (kcal/mol)
N-methylaziridine221.6
N-tert-butylaziridine227.9
N-methylpyrrolidine228.9

Source: pnas.orgpnas.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net DFT calculations provide a robust framework for determining the energies and spatial distributions of these orbitals.

HOMO-LUMO Energy Gaps and Chemical Reactivity Assessment

The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. core.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgcore.ac.uknih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. core.ac.uknih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more polarizable and more reactive. core.ac.uk DFT calculations are widely used to compute the HOMO-LUMO gaps of molecules to assess their reactivity. nih.govmetu.edu.tr

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7
Ionization Potential6.5
Electron Affinity-1.2

Note: This table is for illustrative purposes. Specific values would need to be calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. acs.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. acs.org Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. malayajournal.org Green or yellow areas represent regions of neutral potential. malayajournal.org

For an amine like this compound, the MEP map would be expected to show a region of negative potential (red) around the nitrogen atom due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack and protonation. The hydrogen atoms of the N-H group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. By providing a visual representation of the charge landscape, MEP maps complement FMO analysis in identifying the reactive sites of a molecule. researchgate.netucsb.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Amine Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of molecular systems, including those containing amines. While specific MD simulation studies focusing exclusively on this compound are not abundant in publicly available literature, the principles and methodologies are well-established through studies of structurally similar amines. These simulations provide insights into fluid and interfacial properties, which are crucial for understanding the behavior of amines in various applications.

Research in the field has often focused on developing and validating force fields for different classes of amines to ensure the accuracy of simulation results. A notable example is the development of the Anisotropic United Atom (AUA4) force field for primary amines, which includes molecules like isobutylamine (B53898), a structural isomer of a part of this compound. researchgate.netacs.org Such force fields are parameterized to reproduce experimental data for properties like density, enthalpy of vaporization, and surface tension across various temperatures. ulisboa.ptulisboa.pt The validation of these force fields is a critical step before they can be reliably used to predict the dynamic behavior of amine systems. ulisboa.pt

MD simulations have been successfully employed to study the liquid-vapor interfaces of amines and their mixtures. For instance, simulations of tributylamine (B1682462) and its mixtures with n-hexane have provided detailed descriptions of the interfacial structure and thermodynamics. ulisboa.pt These studies analyze density profiles across the interface, revealing how the molecules orient themselves and the extent of surface excess concentrations.

Furthermore, transport properties such as viscosity and self-diffusion coefficients of various amines have been investigated using MD simulations. researchgate.net These studies often compare the performance of different force fields, such as OPLS-AA and TraPPE-EH, in predicting these dynamic properties. researchgate.net The Green-Kubo formalism is a common theoretical framework used in conjunction with MD to calculate transport coefficients from the fluctuations of microscopic fluxes in the simulated system at equilibrium. researchgate.net

While direct MD simulation data for this compound is limited, the established methodologies and force fields for other amines provide a robust framework for future computational studies on this specific compound. Such simulations would be invaluable for understanding its dynamic properties in pure form and in mixtures relevant to industrial processes.

Computational Prediction of Thermodynamic Properties

The prediction of thermodynamic properties through computational methods is a cornerstone of chemical engineering and materials science. For this compound, various computational techniques, ranging from group-contribution methods to quantum chemical calculations, can be employed to estimate its thermodynamic characteristics.

One of the most accessible methods for predicting thermodynamic properties is the group-contribution approach, such as the Joback method. This technique estimates properties by summing the contributions of individual functional groups within the molecule. While this method is fast and does not require extensive computational resources, its accuracy is generally lower than more sophisticated approaches.

Table 1: Joback Method Calculated Thermodynamic Properties for this compound

Property Value Unit
Enthalpy of Formation (Gas, 298.15 K) -118.98 kJ/mol
Gibbs Free Energy of Formation (Gas, 298.15 K) 86.59 kJ/mol
Enthalpy of Vaporization (at normal boiling point) 35.00 kJ/mol
Enthalpy of Fusion 12.87 kJ/mol
Critical Temperature (Tc) 550.00 K
Critical Pressure (Pc) 3181.14 kPa
Critical Volume (Vc) 0.407 m3/kmol

Data sourced from Cheméo, calculated using the Joback method. chemeo.com

For more accurate predictions, quantum chemical calculations are employed. These methods solve the Schrödinger equation for the molecular system to determine its electronic structure and energy. From these fundamental calculations, various thermodynamic properties can be derived. For instance, the gas-phase enthalpy of formation can be calculated with high accuracy using composite methods like G3MP2 or W1X-1. acs.orgresearchgate.net These methods have been used to create benchmark databases for various classes of organic compounds. acs.org

The prediction of properties in the condensed phase, such as pKa in aqueous solution, requires the inclusion of solvent effects. Continuum solvation models, like the COSMO (Conductor-like Screening Model), are often used in conjunction with quantum chemical calculations to account for the influence of the solvent. mdpi.com Studies on a range of amines have shown that the accuracy of pKa prediction can be significantly improved by including explicit water molecules in the calculation to model the direct solute-solvent interactions, in addition to the continuum model. oup.com Research has demonstrated that for aliphatic amines, a quantum-chemistry continuum-plus-correction strategy can predict pKa values with a root-mean-square error of around 0.28 pKa units. researchgate.net

The development of accurate force fields, as mentioned in the previous section, is also crucial for the computational prediction of thermodynamic properties through classical simulations like Monte Carlo (MC) or Molecular Dynamics (MD). boku.ac.at For example, the AUA4 force field was used in Gibbs ensemble Monte Carlo simulations to calculate phase equilibrium properties, including equilibrium densities, vaporization enthalpies, and vapor pressures for primary amines. acs.org The absolute average deviations for these properties were found to be low, indicating good agreement with experimental data. researchgate.net

Table 2: Predicted Thermodynamic Properties of Representative Amines using Computational Methods

Compound Property Method Predicted Value
Isobutylamine Enthalpy of Vaporization (ΔHvap) AUA4 Force Field (MC Simulation) ~34 kJ/mol
Ethylamine (B1201723) Normal Boiling Point (Tb) AUA4 Force Field (MC Simulation) ~292 K
Various Aliphatic Amines pKa Quantum Chemistry (Continuum-plus-correction) RMSE ~0.28

These values are illustrative of the predictive power of computational methods for amines and are based on data from studies on related compounds. researchgate.netresearchgate.net

These computational approaches provide a powerful toolkit for characterizing the thermodynamic properties of this compound, complementing experimental measurements and providing data where experiments are difficult or costly to perform.

Environmental Considerations and Degradation Pathways of Ethyl Isobutyl Amine

Environmental Release and Exposure Pathways of Amine Compounds

Amine compounds, including ethyl isobutyl amine, can be released into the environment from various sources. Industrial processes, such as post-combustion CO2 capture which utilizes amine solutions, are a significant potential source of emissions. researchgate.netnilu.com During such operations, amines may be emitted into the atmosphere with the cleaned exhaust gas, released as part of the degraded solvent, or enter the environment through accidental spills. researchgate.net Studies on CO2 capture facilities indicate that simpler alkane-amines can be formed as degradation products of the more complex amines used in the process and subsequently emitted. nilu.com

Beyond industrial point sources, amines are present in the atmosphere from sources like vehicle emissions, biomass and coal combustion, and natural biogenic processes. researchgate.net Once released, the environmental fate of these compounds is determined by atmospheric transport, dispersion, deposition, and chemical degradation, which can lead to the formation of secondary products. ieaghg.org For water-soluble amines, there is a potential for contamination of drinking water and crops, although low bioaccumulation potentials and biodegradability can mitigate these risks for many amine compounds. ieaghg.org

Atmospheric Degradation Mechanisms of Amines

Once in the atmosphere, amines are subject to chemical degradation, primarily through reactions with oxidants like hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). nilu.no These processes are crucial in determining the atmospheric lifetime of the amine and the nature of the secondary pollutants formed.

The dominant atmospheric degradation pathway for aliphatic amines is initiated by reaction with the hydroxyl radical (•OH). researchgate.netnilu.no The atmospheric lifetime of an amine is dependent on the rate coefficient of this reaction; for example, 2-amino-2-methyl-1-propanol (B13486) has an estimated atmospheric lifetime of around 10 hours. nih.gov For this compound, the •OH radical can abstract a hydrogen atom from multiple sites: the N-H group, the ethyl group, or the isobutyl group. This initial abstraction is followed by a series of radical reactions. le.ac.uk

The major products from the sensitized photo-oxidation of aliphatic secondary amines are generally aldehydes and imines. le.ac.uk In the case of this compound, this would likely lead to the formation of acetaldehyde, isobutyraldehyde (B47883), and N-ethylideneisobutylamine or N-isobutylideneethylamine. Further oxidation can occur, and in the presence of nitrogen oxides (NOx), these reactions can lead to the formation of potentially harmful nitrogen-containing compounds such as nitrosamines and nitramines. ieaghg.orgnilu.no For instance, the nitramine O2NNHCH2CH2OH has been confirmed as a photo-oxidation product of monoethanolamine (MEA). nilu.no The formation of these secondary products is a significant environmental concern due to their potential health impacts. ieaghg.org

The photo-oxidation of amines can also contribute substantially to the formation of secondary organic aerosols (SOA). nilu.com Experiments with methylamines have shown total aerosol yields between 8% and 14%. nilu.com

Aliphatic amines also react readily with ozone, a process that is particularly relevant in water and wastewater treatment but also occurs in the atmosphere. nih.gov The reactions are rapid, with species-specific second-order rate constants for neutral primary, secondary, and tertiary amines ranging from 9.3 × 10⁴ to 2.2 × 10⁶ M⁻¹s⁻¹. nih.gov

Studies on model compounds such as ethylamine (B1201723), diethylamine (B46881), and triethylamine (B128534) show that ozonation transforms the amines into products containing a nitrogen-oxygen bond with high yields. nih.gov For a secondary amine like this compound, the expected reaction with ozone would lead to the formation of an aminoxyl radical, which can undergo further reactions. Based on studies of similar amines, key intermediates and final products would likely include hydroxylamines and nitroalkanes. nih.gov For example, the ozonation of ethylamine and diethylamine yields nitroethane. nih.gov The formation of N-oxides is a characteristic outcome for tertiary amines, but related oxidized nitrogen products are expected from secondary amines as well. nih.gov

Table 1: Reactivity of Selected Amines and Transformation Products with Ozone

Compound Type Apparent Second-Order Rate Constant (kapp) at pH 7 (M⁻¹s⁻¹)
Ethylamine Primary Amine 9.3 × 10⁴ (for neutral form)
Diethylamine Secondary Amine 5.5 × 10⁵ (for neutral form)
Triethylamine Tertiary Amine 2.2 × 10⁶ (for neutral form)
N-ethylhydroxylamine Intermediate ~10⁵
N,N-diethylhydroxylamine Intermediate 6.8 × 10⁵
Nitroethane Product 3.4

Data sourced from a study on the reactions of aliphatic amines with ozone. nih.gov

Aquatic and Terrestrial Biotransformation of Amines

When released into water or soil, the fate of this compound is largely determined by microbial activity. Many amines are biodegradable, serving as a source of carbon and/or nitrogen for various microorganisms. researchgate.netnih.gov

Microorganisms such as bacteria and fungi can break down organic substances like amines for energy and nutrients. mdpi.com This biodegradation can occur under aerobic conditions (in the presence of oxygen) or anaerobic conditions (in the absence of oxygen). mdpi.commdpi.com For example, studies on biogenic amines using Bacillus subtilis showed significant degradation under both aerobic and anaerobic conditions, with aeration having no significant effect on the degradation rate in that specific case. mdpi.com

Bacterial degradation of amines generally proceeds with the release of ammonia (B1221849). nih.gov Some bacteria are capable of using amines as their sole source of carbon and energy. nih.gov In some cases, the complete degradation of a compound is facilitated by the synergistic action of different microbial community members, where one group of organisms may break down the parent compound into intermediates that are then metabolized by another group. mdpi.comresearchgate.net For instance, the degradation of epoxy resin was observed only when two specific bacteria, Rhodococcus rhodochrous and Ochrobactrum anthropi, were grown together. mdpi.com

The rate and extent of amine biodegradation are influenced by several environmental and chemical factors.

Temperature : Microbial activity is highly dependent on temperature. Studies on the degradation of biogenic amines by B. subtilis demonstrated that the highest rate of degradation occurred at higher temperatures (30°C compared to 8°C and 23°C). mdpi.com

pH : The pH of the environment affects both the chemical state of the amine (protonated vs. neutral) and the metabolic activity of the microorganisms. The degradation of biogenic amines by B. subtilis was found to be significantly influenced by the initial pH of the culture medium. mdpi.com The biotransformation of ionizable micropollutants, including many amines, is known to be pH-dependent. ethz.ch

Structural Features : The chemical structure of the amine plays a critical role in its biodegradability. The presence of hydroxyl groups can have a positive impact on biodegradation, as seen with ethanolamines. nih.gov Conversely, steric hindrance due to bulky side groups can impede microbial attack and slow degradation rates. oup.com For example, hindered amines like 2-amino-2-methyl-1-propanol (AMP) exhibit lower degradation rates compared to less hindered amines. oup.com The length and branching of alkyl chains also affect degradation, with longer chains sometimes leading to a decrease in degradation. oup.com

Salinity : In industrial wastewaters, high salt concentrations can challenge biological treatment processes. Some amines, like N,N-diethylethanolamine, degrade faster at lower salinity (3% NaCl vs. 7% NaCl), while others may be unaffected. nih.gov Compounds like cyclohexylamine (B46788) were metabolized at 3% NaCl but showed no degradation at 7% NaCl, indicating that high salinity can be inhibitory. nih.gov

Table 2: Factors Affecting Amine Biodegradation

Factor Influence on Biodegradation Rate Example
Temperature Higher temperatures often increase the rate of microbial metabolism. Degradation of biogenic amines by B. subtilis was most rapid at 30°C. mdpi.com
pH Affects microbial enzyme activity and the chemical form of the amine. Degradation of biogenic amines was significantly affected by the initial pH of the medium. mdpi.com
Chemical Structure Functional groups, chain length, and branching influence susceptibility to microbial enzymes. Hydroxyl groups on ethanolamines improved biodegradability. nih.gov Steric hindrance in hindered amines reduces degradation rates. oup.com

| Salinity | High salt concentrations can inhibit microbial activity. | Cyclohexylamine degraded in 3% NaCl but not in 7% NaCl wastewater. nih.gov |

Formation and Fate of Amine Degradation Products

The degradation of this compound through the aforementioned abiotic processes leads to the formation of a variety of transformation products. The nature and persistence of these products are critical for a comprehensive environmental risk assessment.

Identification of Persistent and Toxic Metabolites (e.g., Nitrosamines, Nitramines)

A significant concern with the environmental degradation of secondary amines is the formation of N-nitroso compounds, specifically nitrosamines and nitramines, which are known for their potential carcinogenic and mutagenic properties. ieaghg.org

Nitrosamines and Nitramines: Secondary amines, including by inference this compound, are precursors to the formation of nitrosamines and nitramines. europa.eu These toxic metabolites can be formed through reactions with nitrosating agents present in the environment, such as nitrogen oxides (NOx) from atmospheric pollution. researchgate.net The reaction of secondary amines with peroxynitrite, a reactive nitrogen species, has been shown to produce both N-nitrosamines and N-nitramines. acs.orgnih.govacs.org The yields of these products are dependent on pH and the presence of other substances like bicarbonate. acs.orgnih.gov While nitrosamines can degrade in the presence of sunlight through photolysis, nitramines are generally more resistant to environmental degradation processes and may persist in the environment. climit.no

The table below summarizes the formation pathways of these toxic metabolites from secondary amines.

Metabolite ClassPrecursorFormation PathwayEnvironmental Significance
Nitrosamines Secondary AminesReaction with nitrosating agents (e.g., NOx, peroxynitrite) researchgate.neteuropa.euacs.orgnih.govPotentially carcinogenic and mutagenic; can undergo photolysis. ieaghg.orgclimit.no
Nitramines Secondary AminesReaction with nitrosating agents (e.g., peroxynitrite) acs.orgnih.govPotentially carcinogenic; more persistent than nitrosamines. ieaghg.orgclimit.no

Other potential degradation products from the oxidation of amines include aldehydes and ketones. acs.org The atmospheric oxidation of amines can also lead to the formation of amides and imines under low NOx conditions. researchgate.net

Modeling Environmental Fate and Persistence

Predicting the environmental behavior of this compound and its degradation products is essential for understanding its potential impact. Environmental fate models are valuable tools for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the physicochemical properties and biological activities of chemicals based on their molecular structure. europa.eunih.govqsartoolbox.orgnih.gov These models can be used to estimate properties relevant to environmental fate, such as biodegradability, and to predict the toxicity of compounds. europa.eunih.gov For amines, QSAR models have been developed to correlate their chemical structure with their oxidative degradation rates. nih.gov Such models can help in predicting the persistence of this compound and identifying structural features that influence its degradation.

EPI Suite™: The Estimation Program Interface (EPI) Suite™ is a widely used software package developed by the U.S. Environmental Protection Agency (EPA) that estimates the physical/chemical properties and environmental fate of organic chemicals. chemistryforsustainability.orgomicsonline.orgepisuite.devchemsafetypro.comepa.gov EPI Suite™ includes various programs to predict properties such as:

AOPWIN™: Estimates the atmospheric oxidation rate by hydroxyl radicals. chemistryforsustainability.orgomicsonline.org

HYDROWIN™: Estimates the hydrolysis rate. chemistryforsustainability.orgchemsafetypro.com

BIOWIN™: Predicts biodegradability. chemistryforsustainability.orgomicsonline.org

KOCWIN™: Estimates the soil and sediment sorption coefficient. chemistryforsustainability.orgepa.gov

BCFBAF™: Estimates the bioconcentration and bioaccumulation factors in fish. chemistryforsustainability.orgchemsafetypro.com

By inputting the chemical structure of this compound into EPI Suite™, it is possible to obtain screening-level estimates of its environmental fate and persistence. These models provide a valuable first-tier assessment in the absence of experimental data.

The table below outlines some of the key models within EPI Suite™ and their relevance to assessing the environmental fate of this compound.

EPI Suite™ ModelPredicted PropertyRelevance to Environmental Fate Assessment
AOPWIN™ Gas-phase reaction rate with hydroxyl radicalsPredicts atmospheric lifetime. chemistryforsustainability.orgomicsonline.org
HYDROWIN™ Aqueous hydrolysis rateAssesses persistence in water. chemistryforsustainability.orgchemsafetypro.com
BIOWIN™ Aerobic and anaerobic biodegradabilityIndicates potential for biological breakdown. chemistryforsustainability.orgomicsonline.org
KOCWIN™ Soil organic carbon-water (B12546825) partitioning coefficientPredicts mobility in soil and sediment. chemistryforsustainability.orgepa.gov
WVOLWIN™ Volatilization rate from waterEstimates transfer from water to air. chemistryforsustainability.org
BCFBAF™ Bioconcentration and bioaccumulation factorsAssesses potential to accumulate in aquatic organisms. chemistryforsustainability.orgchemsafetypro.com

Advanced Analytical and Spectroscopic Characterization of Amine Systems

Chromatographic and Mass Spectrometric Methods for Amine Analysis

Chromatographic techniques are paramount for the separation of complex amine mixtures, and when coupled with mass spectrometry, they provide a powerful platform for both identification and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for analyzing non-volatile or thermally unstable compounds, such as the potential degradation products of amines. scirp.orgnih.gov In this technique, compounds are first separated by liquid chromatography before being introduced into the mass spectrometer for ionization and analysis. researchgate.net By selecting a specific parent ion and monitoring its characteristic fragment ions (a technique known as tandem mass spectrometry), LC-MS/MS allows for the confident identification and quantification of targeted degradation products, even within complex sample matrices. espci.frifpenergiesnouvelles.fr

For the analysis of volatile and semi-volatile amines at trace levels, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector (NCD) offers exceptional analytical power. nih.gov GCxGC provides superior separation capabilities compared to traditional GC by using two columns with different separation mechanisms. nih.govresearchgate.net This enhanced resolution is crucial for analyzing complex samples. nih.gov

The nitrogen chemiluminescence detector (NCD) is highly specific for nitrogen-containing compounds. b-cdn.net It operates by converting nitrogenous compounds to nitric oxide (NO) via high-temperature oxidation, which then reacts with ozone to produce light. The intensity of the emitted light is directly proportional to the amount of nitrogen present, making this detector highly selective and sensitive for trace amine analysis while minimizing interference from the sample matrix. nih.govnih.gov This makes the GCxGC-NCD combination a powerful tool for detecting and quantifying trace amounts of compounds like ethyl isobutyl amine in challenging environments. nih.gov

Advanced Characterization of Polymeric and Supramolecular Assemblies of Amines

The study of polymeric and supramolecular assemblies of amines requires sophisticated analytical techniques to elucidate their structure, size, and dynamic behavior in solution. While simple amines like this compound are not typically known to form extensive polymeric or supramolecular structures on their own, they can be incorporated into larger assemblies or functionalized to induce self-assembly. The characterization of such systems provides crucial insights into their formation, stability, and potential applications. Advanced techniques such as Dynamic Light Scattering (DLS), Cryo-electron Microscopy (Cryo-EM), and fluorescence spectroscopy are instrumental in this regard.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. mdpi.comusp.org The method relies on analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.orgwyatt.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, causing slower fluctuations. usp.orgwyatt.com By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation. usp.org

In the context of amine assemblies, DLS is invaluable for monitoring the formation and stability of aggregates. For instance, if this compound were a component of a self-assembling system, DLS could track the size of the resulting micelles or vesicles over time, at different concentrations, or in response to stimuli like pH or temperature. sci-hub.se The technique provides the average hydrodynamic size and a polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com

Table 1: Illustrative DLS Data for a Hypothetical Amine-Containing Supramolecular Assembly

Sample ConditionZ-Average Diameter (d.nm)Polydispersity Index (PDI)
0.1 mg/mL in Water150.20.15
1.0 mg/mL in Water155.80.12
1.0 mg/mL in Water (after 24h)156.10.13
1.0 mg/mL, pH 5.0250.90.28
1.0 mg/mL, pH 9.0152.50.14

This table is illustrative and provides hypothetical data on how DLS might be used to characterize the size and stability of amine-containing assemblies under different conditions.

Cryo-electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for the high-resolution visualization of biological and synthetic supramolecular structures in their native, hydrated state. researchgate.netnih.gov The method involves the rapid vitrification of a thin film of the sample solution by plunging it into a cryogen like liquid ethane. nih.gov This process freezes the molecules so quickly that ice crystals cannot form, thus preserving the native structure of the assemblies. researchgate.net The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Table 2: Morphological Analysis of Hypothetical Amine Assemblies by Cryo-EM

Assembly TypeObserved MorphologyDimensions (nm)Key Features
MicellesSphericalDiameter: 20-30Uniform, dense core
VesiclesUnilamellarDiameter: 100-200Clear bilayer structure
NanorodsCylindricalLength: >500, Width: ~25High aspect ratio

This table presents hypothetical Cryo-EM findings for different types of supramolecular structures that could be formed by amine-containing compounds, illustrating the detailed morphological information obtainable.

Fluorescence Techniques

Fluorescence spectroscopy offers a sensitive and versatile set of tools for probing the microenvironment and dynamics of supramolecular assemblies. These techniques often employ fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their surroundings. eie.gr

One common application is the determination of the critical aggregation concentration (CAC) or critical micelle concentration (CMC) of self-assembling systems. Pyrene's fluorescence emission spectrum exhibits a change in the ratio of the first to the third vibronic peaks (I1/I3) depending on the polarity of its environment. In an aqueous solution below the CAC, pyrene resides in a polar environment, resulting in a high I1/I3 ratio. When micelles form, pyrene partitions into the hydrophobic core, a nonpolar environment, leading to a decrease in the I1/I3 ratio. Plotting this ratio against the logarithm of the concentration allows for the determination of the CAC. mdpi.comeie.gr

If this compound were part of an amphiphilic molecule, this method could be used to determine the concentration at which self-assembly into micelles occurs. Furthermore, fluorescence quenching and resonance energy transfer (FRET) techniques can provide information on the aggregation number of micelles and the dynamics of exchange between different assemblies.

Table 3: Hypothetical Fluorescence Data for CAC Determination of an Amine-Functionalized Polymer using Pyrene

Polymer Concentration (mg/L)I1/I3 Ratio
0.11.85
1.01.83
5.01.75
10.01.30
50.01.28
100.01.27

This illustrative table shows the change in the pyrene I1/I3 ratio with increasing concentration of a hypothetical amine-functionalized polymer, from which the critical aggregation concentration (CAC) can be determined.

Q & A

Q. How can the purity of ethyl isobutyl amine be accurately determined in synthetic samples?

Answer: Gas chromatography (GC) coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is recommended. Calibration curves using certified reference standards should be established, and retention times compared against known compounds. For instance, chromatographic separation of structurally similar esters (e.g., isobutyl acetate) requires optimizing mobile phases and column temperatures to resolve overlapping peaks . Raw data (e.g., retention indices) should be tabulated in appendices, while processed data (e.g., purity percentages) should be included in the main text .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can identify amine proton environments, while IR spectra reveal N-H stretching vibrations (≈3300 cm⁻¹). Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances accuracy .

Q. What experimental design considerations are essential for optimizing this compound synthesis?

Answer: A factorial design should test variables like temperature, catalyst concentration, and reaction time. Replicates (≥3) ensure statistical validity, and control experiments (e.g., catalyst-free conditions) isolate variable effects. Data should be analyzed using ANOVA to identify significant factors .

Q. How can researchers ensure reproducibility in this compound toxicity screenings?

Answer: Standardize cell culture models (e.g., SH-SY5Y neurons) and exposure protocols (e.g., 24-hour incubation). Include positive controls (e.g., methyl isobutyl ketone) and negative controls (solvent-only). Data should report IC₅₀ values with confidence intervals and address inter-assay variability through normalization .

Advanced Research Questions

Q. How do structural modifications of this compound influence its interactions with biological macromolecules?

Answer: Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like monoamine oxidase. Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, Kd). Multivariate analysis (e.g., PCA) may reveal correlations between substituent groups and bioactivity .

Q. What methodological strategies resolve contradictions in reported neurotoxic effects of this compound?

Answer: Conduct a systematic review with meta-analysis, comparing studies by dosage, exposure duration, and model systems. Stratify data by endpoints (e.g., oxidative stress markers vs. apoptosis) and assess publication bias using funnel plots. Reconcile discrepancies through in vivo validation studies .

Q. How can environmental degradation pathways of this compound be modeled under varying conditions?

Answer: Use biotic/abiotic reactors to simulate soil or aquatic systems. Monitor degradation products via LC-MS/MS and apply kinetic models (e.g., first-order decay). Compare half-lives under UV exposure vs. microbial activity, and validate with isotope tracing (e.g., ¹⁴C-labeled amine) .

Q. What advanced computational methods predict the thermodynamic properties of this compound?

Answer: Employ quantum mechanical calculations (e.g., Gaussian software) to estimate enthalpy of formation (ΔHf) and Gibbs free energy (ΔG). Compare results with group contribution methods (e.g., Joback-Reid) and experimental calorimetry data. Uncertainty analysis should quantify deviations between theoretical and empirical values .

Q. How does this compound modulate neurotransmitter systems in vitro?

Answer: Utilize patch-clamp electrophysiology to measure ion channel activity in neuronal cultures. Pair with fluorescence-based Ca²⁺ imaging to assess real-time signaling dynamics. Dose-response curves should be statistically fitted using nonlinear regression (e.g., Hill equation) .

Q. What hybrid methodologies integrate qualitative and quantitative data in this compound research?

Answer: Mixed-method approaches combine transcriptomic analysis (RNA-seq) with semi-structured interviews of occupational exposure cases. Triangulate findings by mapping gene expression clusters to self-reported symptom profiles. Data integration tools (e.g., NVivo for qualitative, R for quantitative) ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.